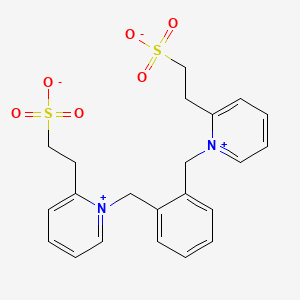
9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-methoxyphenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-methoxyphenyl)ethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
The synthesis of 9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-methoxyphenyl)ethylidene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of acids like acetic or hydrochloric acid . This is followed by further functionalization steps to introduce the chloro and acetic acid groups, and finally, the hydrazide formation with 1-(4-methoxyphenyl)ethylidene . Industrial production methods often utilize microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like chlorine or bromine in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-methoxyphenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The primary mechanism of action for this compound involves DNA intercalation, where it inserts itself between the base pairs of DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which leads to cell death . The compound also interacts with various molecular targets and pathways, including topoisomerase enzymes and ATP-binding cassette transporters .
Comparación Con Compuestos Similares
Similar compounds include other indoloquinoxaline derivatives like 6H-indolo(2,3-b)quinoxaline and its various substituted forms. These compounds share similar biological activities but differ in their specific molecular interactions and efficacy . For instance, 6H-indolo(2,3-b)quinoxaline derivatives like NCA0424 and B-220 have shown good binding affinity to DNA but possess different inhibitory activities on topoisomerase enzymes .
Propiedades
Número CAS |
116990-03-5 |
|---|---|
Fórmula molecular |
C25H20ClN5O2 |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-15(16-7-10-18(33-2)11-8-16)29-30-23(32)14-31-22-12-9-17(26)13-19(22)24-25(31)28-21-6-4-3-5-20(21)27-24/h3-13H,14H2,1-2H3,(H,30,32)/b29-15+ |
Clave InChI |
AAMBXVGMRPRMGU-WKULSOCRSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)OC |
SMILES canónico |
CC(=NNC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



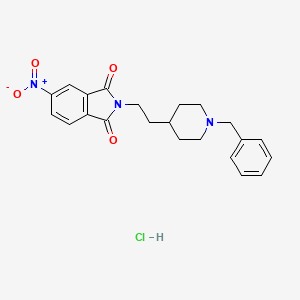
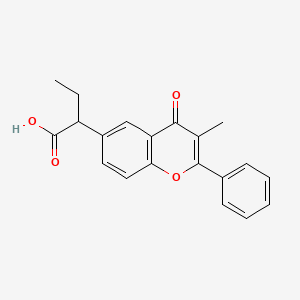






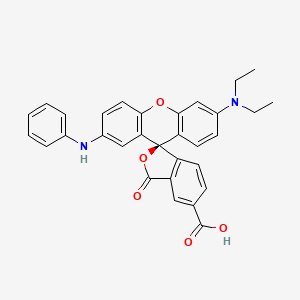

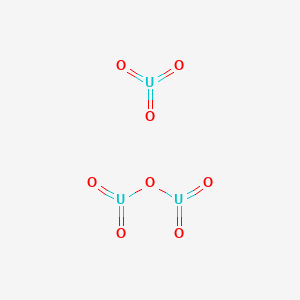
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
